An In-depth Technical Guide to Acetylcedrene (CAS Number 32388-55-9)
An In-depth Technical Guide to Acetylcedrene (CAS Number 32388-55-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcedrene, identified by the CAS number 32388-55-9, is a synthetic sesquiterpenoid ketone widely recognized for its characteristic warm, woody, and ambery aroma.[1][2] Predominantly utilized as a fragrance ingredient in a vast array of consumer products including perfumes, soaps, and cosmetics, its chemical properties and toxicological profile have been extensively studied in the context of dermatological and environmental safety.[3][4] This technical guide provides a comprehensive overview of acetylcedrene, consolidating available data on its physicochemical properties, synthesis, analytical characterization, and known biological effects to serve as a resource for researchers and professionals in drug development and allied scientific fields. While its primary application lies in the fragrance industry, this document also explores its broader chemical reactivity and summarizes the existing, albeit limited, data on its potential pharmacological relevance.
Physicochemical Properties
Acetylcedrene is a viscous liquid that is colorless to pale yellow.[4] It is a member of the alkyl cyclic ketones structural group.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₆O | [5] |
| Molecular Weight | 246.39 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Woody, Amber | [4] |
| Boiling Point | 272 °C (lit.) | [3] |
| Density | 0.997 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | 1.517 to 1.521 @ 20 °C | [6] |
| Flash Point | >100 °C | [5] |
| Water Solubility | 1.278 mg/L (EPI Suite) | [5] |
| Vapor Pressure | 0.000305 mm Hg at 25 °C (EPI Suite) | [5] |
Synthesis and Purification
The primary industrial synthesis of acetylcedrene involves the Friedel-Crafts acylation of α-cedrene, a major constituent of cedarwood oil.[2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the cedrene backbone.
Synthesis Workflow
The general workflow for the synthesis of acetylcedrene is depicted in the following diagram.
Figure 1: General workflow for the synthesis and purification of acetylcedrene.
Experimental Protocol: Friedel-Crafts Acylation of α-Cedrene
While a specific, detailed, and publicly available laboratory-scale protocol for acetylcedrene synthesis is scarce, a general procedure based on the principles of Friedel-Crafts acylation can be outlined. A patent describes a method using a solid super-strong acid as a catalyst. The following is a generalized protocol derived from standard organic chemistry procedures.
Materials:
-
α-Cedrene
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Acetic anhydride or Acetyl chloride
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Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
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Anhydrous dichloromethane (DCM) or another inert solvent
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Ice
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous DCM under a nitrogen atmosphere. The suspension is cooled in an ice bath.
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Addition of Acylating Agent: Acetyl chloride or acetic anhydride, dissolved in anhydrous DCM, is added dropwise to the stirred suspension of aluminum chloride.
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Addition of α-Cedrene: α-Cedrene, dissolved in anhydrous DCM, is then added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C).
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Reaction: The reaction mixture is stirred at a low temperature for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC).
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Work-up: The reaction is quenched by slowly pouring the mixture into a beaker containing crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum fractional distillation followed by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure acetylcedrene.[7][8]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid polycyclic structure and the presence of multiple stereocenters. Signals for the methyl groups would appear in the upfield region. The protons on the carbon adjacent to the carbonyl group would be deshielded and appear further downfield.
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¹³C NMR: The carbon NMR spectrum would show 17 distinct signals corresponding to the 17 carbon atoms in the molecule. The carbonyl carbon would have a characteristic chemical shift in the downfield region (typically >200 ppm).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of acetylcedrene would show a molecular ion peak (M⁺) at m/z 246. The fragmentation pattern would be complex, with characteristic losses of methyl and acetyl groups.[9]
Infrared (IR) Spectroscopy
The IR spectrum of acetylcedrene would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations.
Biological Activity and Toxicological Profile
The biological activity of acetylcedrene has been primarily investigated in the context of its safety as a fragrance ingredient.
Toxicological Summary
Extensive toxicological testing has been conducted by the Research Institute for Fragrance Materials (RIFM). A summary of the key findings is presented in Table 2.
| Endpoint | Result | Reference(s) |
| Genotoxicity | Not genotoxic in a bacterial reverse mutation assay (Ames test). | [5] |
| Clastogenicity | Not clastogenic in an in vitro chromosome aberration assay. | [5] |
| Repeated Dose Toxicity (Dermal) | NOAEL = 20.28 mg/kg/day | [5] |
| Skin Sensitization | May cause an allergic skin reaction. | [4] |
| Photoirritation/Photoallergenicity | Not photoirritating or photoallergenic. | [5] |
ADME-Tox Profile
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Absorption: In an in vitro human skin absorption study, 13.52% of the applied dose was absorbed.[5]
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Distribution, Metabolism, and Excretion: Detailed studies on the systemic distribution, metabolism, and excretion of acetylcedrene following routes of exposure relevant to drug development (e.g., oral, intravenous) are not available in the public literature.
Potential Pharmacological Relevance and Signaling Pathways
Currently, there is a significant lack of publicly available research investigating the specific pharmacological activities of acetylcedrene or its effects on cellular signaling pathways from a drug development perspective. While many natural products, including other sesquiterpenoids, have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation, acetylcedrene has not been the subject of such focused studies.
Hypothetical Signaling Pathway Modulation
Given its chemical structure as a lipophilic, polycyclic ketone, it is plausible that acetylcedrene could interact with various biological targets. The diagram below illustrates a hypothetical workflow for screening acetylcedrene for potential biological activity and identifying its mechanism of action, a process that has not yet been reported for this compound.
Figure 2: Hypothetical workflow for investigating the pharmacological potential of acetylcedrene.
Conclusion
Acetylcedrene (CAS 32388-55-9) is a well-characterized synthetic fragrance ingredient with a robust safety profile for its intended use in consumer products. Its physicochemical properties and synthesis via Friedel-Crafts acylation of α-cedrene are well-established. However, a significant knowledge gap exists regarding its potential pharmacological activities and mechanisms of action. For researchers and drug development professionals, acetylcedrene represents a structurally interesting, readily accessible molecule that is largely unexplored in a therapeutic context. Future research could focus on screening acetylcedrene and its derivatives for biological activities and elucidating any effects on cellular signaling pathways, which may uncover novel therapeutic applications beyond its current use in the fragrance industry.
References
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Fragrance material review on acetyl cedrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcedrene | C17H26O | CID 16220111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. rsc.org [rsc.org]
- 7. Purification [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
